An In-depth Technical Guide to Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
An In-depth Technical Guide to Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
This guide provides a comprehensive technical overview of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document will delve into its chemical properties, synthesis, and potential applications, offering field-proven insights and detailed methodologies.
Introduction and Core Chemical Properties
Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a derivative of 2-pyridone, a common scaffold in medicinal chemistry. The presence of both a methyl ester and an N-methylated pyridone ring imparts specific physicochemical properties that are of interest for the development of novel therapeutic agents. The core structure of this compound makes it a valuable building block in organic synthesis.
Table 1: Core Properties of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate and its Carboxylic Acid Precursor
| Property | Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid |
| CAS Number | 20845-23-2 | 33972-97-3[1][2][3][4][5] |
| Molecular Formula | C₈H₉NO₃ | C₇H₇NO₃[1][3][4][5] |
| Molecular Weight | 167.16 g/mol | 153.14 g/mol [1][3][4][5] |
| IUPAC Name | methyl 1-methyl-2-oxopyridine-4-carboxylate | 1-methyl-2-oxopyridine-4-carboxylic acid[1] |
| Synonyms | - | 1-Methyl-2-pyridone-4-carboxylic acid[2] |
| Predicted XlogP | - | -0.4[1] |
Synthesis of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
The synthesis of the target compound can be approached in a two-step process starting from 2-pyridone-4-carboxylic acid. The first step involves the N-methylation of the pyridone ring, followed by the esterification of the carboxylic acid.
Synthesis of the Precursor: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
The synthesis of the carboxylic acid precursor is a critical initial step. While various methods for the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives have been reported, a common approach for N-alkylation of 2-pyridones involves reaction with an alkylating agent in the presence of a base.[6] The regioselectivity of this reaction (N- vs. O-alkylation) can be influenced by factors such as the choice of base, solvent, and alkylating agent.[7][8]
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol: Esterification
The esterification of 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid to its methyl ester can be achieved via Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a well-established and reliable method.
Protocol: Fischer Esterification of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-50 eq), which serves as both the reactant and the solvent.
-
Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring suspension. The addition should be done in a fume hood due to the exothermic nature of the reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the N-methyl group (singlet), the methyl ester group (singlet), and the protons on the dihydropyridine ring (multiplets). The chemical shifts of the ring protons will be influenced by the electron-withdrawing nature of the carbonyl and carboxylate groups. |
| ¹³C NMR | Resonances for the carbonyl carbon of the pyridone, the carbonyl carbon of the ester, the carbons of the dihydropyridine ring, the N-methyl carbon, and the O-methyl carbon. |
| FT-IR | Characteristic strong absorption bands for the C=O stretching vibrations of the pyridone and the ester functionalities.[14][15] Additional bands corresponding to C-H, C-N, and C-O stretching and bending vibrations are also expected. |
| Mass Spec. | The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).[16] |
Applications in Drug Development and Research
The dihydropyridine scaffold is a well-known pharmacophore, with numerous derivatives exhibiting a wide range of biological activities.[17] While specific biological data for Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is limited, its structural motifs suggest potential as a versatile intermediate in the synthesis of more complex, biologically active molecules.
Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have been investigated for various therapeutic applications, including their use as precursors for compounds with hypolipidemic, hypocholesterolemic, and neuroprotective effects.[18] Furthermore, related pyridine-2,4-dicarboxylate derivatives have been identified as inhibitors of human 2-oxoglutarate dependent oxygenases, which are important targets in medicinal chemistry.[19]
The N-methyl-2-pyridone-5-carboxamide, a related structure, is a known metabolite of niacin.[11] This highlights the biological relevance of N-methylated pyridone structures.
Given its structure, Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate could serve as a key starting material for the synthesis of novel compounds targeting a variety of biological pathways. Its potential as an intermediate for creating libraries of compounds for high-throughput screening in drug discovery programs is significant.
Diagram 2: Potential Research Applications
Caption: Potential roles in drug discovery and development.
Conclusion
Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. While detailed biological studies on this specific molecule are not widely published, its structural relationship to known bioactive compounds suggests it is a promising starting point for the development of novel therapeutic agents. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties. As research into novel therapeutics continues, the utility of such versatile intermediates is expected to grow.
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